Phenbutazone sodium glycerate
CAS No.: 34214-49-8
Cat. No.: VC1932750
Molecular Formula: C22H27N2NaO5
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34214-49-8 |
---|---|
Molecular Formula | C22H27N2NaO5 |
Molecular Weight | 422.4 g/mol |
IUPAC Name | sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;propane-1,2,3-triol |
Standard InChI | InChI=1S/C19H20N2O2.C3H8O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-1-3(6)2-5;/h4-13,22H,2-3,14H2,1H3;3-6H,1-2H2;/q;;+1/p-1 |
Standard InChI Key | TVGNJNYKOTWAJQ-UHFFFAOYSA-M |
SMILES | CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |
Canonical SMILES | CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |
Introduction
Chemical Properties and Structure
Chemical Identity and Structure
Phenylbutazone sodium monoglycerate is derived from phenylbutazone (C₁₉H₂₀N₂O₂), with the addition of sodium and a glycerin molecule. While phenylbutazone sodium has a molecular formula of C₁₉H₂₀N₂NaO₂ and a molecular weight of 330.4 g/mol , the monoglycerate derivative incorporates an additional glycerin molecule into the structure, forming a stable crystalline complex .
Physical Properties
The compound is characterized by its crystalline nature and excellent crystallization properties from various solvents. It has a melting point range of 205-210°C as reported in experimental synthesis . Unlike regular phenylbutazone, which has limited water solubility, the sodium monoglycerate form offers improved solubility characteristics, particularly important for pharmaceutical applications.
Table 1: Key Physical Properties of Phenylbutazone and Derivatives
Property | Phenylbutazone Sodium | Phenylbutazone Sodium Monoglycerate |
---|---|---|
Molecular Formula | C₁₉H₂₀N₂NaO₂ | Complex with glycerin |
Molecular Weight | 330.4 g/mol | Higher than sodium salt |
Melting Point | Variable | 205-210°C |
Solubility | Water-soluble | Enhanced in aqueous and organic-aqueous solvents |
Physical Form | Crystalline | Well-formed crystals |
Synthesis Methods
General Synthesis Approach
The synthesis of phenylbutazone-sodium-monoglycerate involves the reaction of phenylbutazone with glycerin and a substance that releases sodium ions, maintaining a pH value above 7. This reaction can be conducted in the presence of organic or organic/aqueous solvents . The key to successful synthesis is bringing together the three reactants—phenylbutazone, sodium ions, and glycerin—in an alkaline medium, which leads to the precipitation of phenylbutazone-sodium-monoglycerate in crystalline form .
Specific Synthesis Protocols
Several specific protocols have been documented for the synthesis of phenylbutazone-sodium-monoglycerate, demonstrating the versatility of the synthesis approach:
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Dissolving sodium in isopropanol, followed by addition of phenylbutazone and glycerin, resulting in immediate crystallization .
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Adding glycerin to isopropanol, followed by addition of phenylbutazone and sodium hydroxide, with heating to 80°C. Upon cooling, phenylbutazone sodium monoglycerate crystallizes from the solution .
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Using a continuously operating Oslo-crystalliser, where the three reactants are added simultaneously in stoichiometric amounts to the solvent or solvent mixture containing excess glycerin .
Purification Process
The crude product obtained from synthesis can be purified through recrystallization from suitable solvents. The patent US3644395A describes purification methods that can be employed to obtain high-purity phenylbutazone-sodium-monoglycerate, which is particularly important for pharmaceutical applications .
Mechanism of Action
Comparison with Other NSAIDs
Pharmaceutical Applications
Formulation Strategies
Phenylbutazone sodium monoglycerate has been incorporated into various pharmaceutical formulations, demonstrating its versatility as an active pharmaceutical ingredient. Patent US3644395A provides examples of formulations including:
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Hard capsule formulation containing phenylbutazone-sodium-monoglycerate mixed with silicon dioxide, lactose, and magnesium stearate .
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Tablet formulation containing phenylbutazone-sodium-monoglycerate combined with calcium phosphate, lactose, maize starch, silicon dioxide, and binding agents .
Table 3: Pharmaceutical Formulations of Phenylbutazone Sodium Monoglycerate
Therapeutic Applications
Based on the pharmacological properties of phenylbutazone, the sodium monoglycerate form would likely be considered for similar therapeutic applications, including treatment of inflammatory conditions such as ankylosing spondylitis and rheumatoid arthritis. The improved solubility and potentially modified pharmacokinetic profile of the sodium monoglycerate form may offer advantages in certain clinical scenarios.
Analytical Methods for Detection
LC-MS/MS Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of phenylbutazone in horse meat. This method demonstrates good linearity, recovery, and precision, with a limit of detection (LOD) of 0.80 μg/kg and a limit of quantification (LOQ) of 2.00 μg/kg .
Table 4: Validation Parameters for LC-MS/MS Detection of Phenylbutazone
Parameter | Value for Phenylbutazone |
---|---|
Linearity (R²) | 0.9941 |
Recovery (%) at 2.5 μg/kg | 103.9 |
Recovery (%) at 5.0 μg/kg | 97.5 |
Recovery (%) at 7.5 μg/kg | 95.6 |
Repeatability (%) at 2.5 μg/kg | 5.2 |
Repeatability (%) at 5.0 μg/kg | 2.0 |
Repeatability (%) at 7.5 μg/kg | 6.3 |
LOD (μg/kg) | 0.80 |
LOQ (μg/kg) | 2.00 |
CCα (μg/kg) | 1.00 |
CCβ (μg/kg) | 1.29 |
Chromatographic Conditions
The LC-MS/MS method employs specific chromatographic conditions, including a gradient elution program and defined mass spectrometric parameters for the detection of phenylbutazone . While this method was developed specifically for phenylbutazone, similar principles could be applied for the detection and quantification of phenylbutazone sodium monoglycerate in various matrices.
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